1,4-DIETHYLBENZENE-D14
Description
Properties
CAS No. |
1219803-64-1 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
148.307 |
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI Key |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
SMILES |
CCC1=CC=C(C=C1)CC |
Synonyms |
1,4-DIETHYLBENZENE-D14 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1,4 Diethylbenzene D14
Regioselective and Complete Deuteration Methodologies for Aromatic and Alkyl Systems
Achieving the complete deuteration of 1,4-diethylbenzene (B43851) to yield its d14 isotopologue necessitates methods that can functionalize both the aromatic nucleus and the alkyl substituents. Often, this requires a combination of strategies or powerful, non-selective conditions, as many deuteration techniques display regioselectivity for either aromatic or aliphatic C-H bonds, but not both simultaneously.
Methodologies for aromatic ring deuteration frequently rely on electrophilic aromatic substitution, where a source of deuteronium ions (D+) replaces hydrogen atoms on the electron-rich benzene (B151609) ring. acs.org Acid-catalyzed methods using strong acids in deuterated water (D₂O) are a classic approach. acs.orgnih.gov For instance, heating an anilinium hydrochloride in acidic D₂O can lead to nearly complete deuteration at the ortho and para positions. acs.org While 1,4-diethylbenzene lacks a powerful directing group like an amino or hydroxyl function, the ethyl groups themselves are weakly activating and direct ortho to their position (which are the four equivalent positions on the ring).
Deuteration of the alkyl side chains proceeds through different mechanisms. Catalytic systems capable of activating sp³ C-H bonds are required. Some transition metal catalysts can facilitate H/D exchange at benzylic and aliphatic positions. researchgate.netscielo.org.mx However, traditional methods for deuterium (B1214612) incorporation, such as base- or acid-catalyzed exchange of enolizable protons, are not applicable to the non-enolizable ethyl groups of 1,4-diethylbenzene. scielo.org.mx
Therefore, to achieve complete deuteration, one might employ harsh reaction conditions with a suitable catalyst that lacks strong regioselectivity or use a multi-step approach. An alternative is to utilize powerful catalytic systems known to promote H/D exchange at both sp² and sp³ centers, albeit sometimes with different efficiencies. nih.gov The synthesis of related perdeuterated alkylbenzenes confirms that such complete isotopic labeling is achievable through carefully selected synthetic routes.
Catalytic Hydrogen-Deuterium Exchange Reactions for Deuteration of Aromatic and Alkyl C-H Bonds
Catalytic hydrogen-deuterium (H/D) exchange is the most direct and atom-efficient pathway for synthesizing deuterated compounds like 1,4-diethylbenzene-d14 from their non-labeled precursors. rsc.orgscispace.com These reactions typically involve a transition metal catalyst that facilitates the cleavage of C-H bonds and their subsequent replacement with C-D bonds, using a deuterium source such as D₂O or D₂ gas. researchgate.netscielo.org.mx
Several catalytic systems have been developed that show efficacy for the deuteration of alkylbenzenes:
Iron(III) Catalysis : Recent research has shown that iron(III) salts with weakly coordinating anions can be powerful catalysts for the direct activation and deuteration of both aromatic C(sp²)-H bonds and the β-C(sp³)-H bonds of alkyl substituents without the need for a directing group. nih.gov This type of catalyst is particularly relevant for the complete deuteration of 1,4-diethylbenzene, as it can address both the ring and side-chain hydrogens in a single system. The proposed mechanism involves the direct activation of the C-H bond by the Fe³⁺ ion. nih.gov
Group VIII Metal Catalysis : Self-activated Group VIII transition metal oxides (e.g., PtO₂, PdO, Rh₂O₃) have been used for H/D exchange reactions between D₂O and various alkylbenzenes. publish.csiro.au Platinum-on-carbon (Pt/C) is particularly effective for deuterating aromatic rings, sometimes even under mild conditions. researchgate.netresearchgate.net Palladium-on-carbon (Pd/C), conversely, tends to show preferential exchange at aliphatic and benzylic C-H bonds. researchgate.netscielo.org.mx A synergistic effect has been noted when using a mixed Pd/C-Pt/C catalyst system for alkyl-substituted aromatic compounds. researchgate.net
Iridium and Rhodium Catalysis : Cationic iridium complexes can catalyze H/D exchange for both alkanes and arenes. osti.gov Similarly, ruthenium (Ru) and rhodium (Rh) nanoparticles have been shown to catalyze selective H/D exchange in various organic substrates, with the potential to be tuned for either aromatic or alkyl C-H bonds. unimi.it
The choice of catalyst and reaction conditions is critical for driving the deuteration to completion for both the aromatic ring and the ethyl side chains.
| Catalyst System | Deuterium Source | Target C-H Bonds | Key Research Findings |
| Iron(III) Salts | D₂O | Aromatic (sp²) & Alkyl (sp³) | Catalyzes direct, non-directed activation of both aromatic and β-alkyl C-H bonds, enabling extensive deuteration. nih.gov |
| Pt/C | D₂O / H₂ | Primarily Aromatic (sp²) | Highly effective for deuterating electron-rich aromatic nuclei, even at room temperature for activated substrates. researchgate.netresearchgate.net |
| Pd/C | D₂O / H₂ | Primarily Alkyl (sp³) | Preferentially exchanges hydrogen atoms at benzylic and aliphatic positions over aromatic ones. researchgate.netscielo.org.mx |
| Self-activated PtO₂ | D₂O | Aromatic (sp²) & Alkyl (sp³) | Exchange reactions on alkylbenzenes show multiple deuteration effects via a proposed π-complex mechanism. publish.csiro.au |
| Ru/Rh Nanoparticles | D₂ | Aromatic (sp²) & Alkyl (sp³) | The position of deuterium incorporation can be controlled by the substrate structure and catalyst properties. unimi.it |
| Cationic Iridium Complexes | Benzene-d₆ | Aromatic (sp²) & Alkyl (sp³) | Capable of activating and facilitating H/D exchange in both arenes and alkanes. osti.gov |
Optimization Protocols for Isotopic Purity and Yield in Deuterated Compound Synthesis
The synthesis of a deuterated compound with high isotopic purity (e.g., >98 atom % D) is a significant challenge. researchgate.net For this compound, this means ensuring that all 14 hydrogen positions are substituted with deuterium and that partially deuterated isotopologues are minimized.
Optimization for Isotopic Purity:
Driving Equilibrium: H/D exchange reactions are often reversible. To achieve high levels of deuterium incorporation, the equilibrium must be shifted towards the deuterated product. This can be accomplished by using a large excess of the deuterium source (e.g., D₂O) and removing the protic byproducts (e.g., H₂O) as the reaction proceeds.
Catalyst Selection: The efficiency of the catalyst is paramount. A highly active and stable catalyst can drive the reaction to completion before catalyst deactivation or side reactions become significant. For instance, stable iron complexes have been shown to facilitate H/D exchange under mild conditions, which can improve selectivity and purity. acs.org
Optimization for Yield:
Catalyst Loading: The amount of catalyst must be sufficient to ensure a reasonable reaction rate without being excessive, which can increase costs and complicate product purification.
Purification: Due to the nearly identical physical properties of isotopologues, separating this compound from partially deuterated variants (e.g., d13, d12) using standard techniques like chromatography or distillation is often impossible. researchgate.net Therefore, isotopic purity must be achieved during the synthesis itself. The primary goal of purification is to remove chemical impurities rather than isotopic ones.
Achieving both high isotopic purity and high chemical yield requires a holistic approach, balancing reaction kinetics, thermodynamic equilibria, and the stability of both reactants and catalysts.
Advanced Analytical Verification Techniques for Deuteration Level in Synthetic Products
Once the synthesis of this compound is complete, its structural integrity and isotopic enrichment must be rigorously verified. A combination of analytical techniques is typically employed, as no single method provides all the necessary information. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the specific locations of the deuterium atoms and confirming the compound's structural integrity.
¹H NMR (Proton NMR): In a fully deuterated sample of this compound, the proton signals corresponding to the aromatic ring and the ethyl groups should be absent or reduced to very small residual peaks. nih.gov The degree of signal reduction provides a quantitative measure of deuteration at each specific site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the resulting spectrum should show signals corresponding to the deuterated positions on both the aromatic ring and the ethyl groups.
¹³C NMR: The coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H). This results in characteristic splitting patterns (e.g., triplets for -CDH₂ and quintets for -CD₂H) and isotopic shifts in the ¹³C spectrum, which can be used to confirm the presence and location of deuterium atoms. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an advanced gas-phase spectroscopic technique that provides exceptionally precise information about a molecule's structure and isotopic composition. It can unambiguously identify the specific location of isotopic substitution and provide an accurate measurement of site-specific deuteration levels and the abundance of different isotopomers. rsc.org This makes it a powerful tool for the detailed characterization of complex deuterated molecules.
| Analytical Technique | Principle | Information Provided |
| Mass Spectrometry (MS/HR-MS) | Measures the mass-to-charge ratio of ionized molecules. | Overall % deuterium incorporation; distribution of isotopologues (d0 to d14). rsc.orgnih.gov |
| ¹H NMR | Detects proton nuclei in a magnetic field. | Site-specific deuteration level (by observing the disappearance of H signals); structural integrity. nih.gov |
| ²H NMR | Detects deuterium nuclei in a magnetic field. | Direct confirmation of deuterium presence at specific chemical environments. |
| ¹³C NMR | Detects carbon nuclei in a magnetic field. | Confirms location of deuterium through C-D coupling patterns and isotopic shifts. nih.gov |
| Molecular Rotational Resonance (MRR) | Measures the absorption of microwave radiation by rotating gas-phase molecules. | Precise site-specific deuteration levels; unambiguous identification of isotopomers. rsc.org |
Sophisticated Spectroscopic Applications of 1,4 Diethylbenzene D14 in Chemical Research
Role in Advanced Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation and Structural Probingvulcanchem.comdocbrown.infonist.govchemicalbook.combibliotekanauki.plguidechem.comresearchgate.netchemspider.com
The substitution of hydrogen with deuterium (B1214612) in 1,4-DIETHYLBENZENE-D14 significantly alters its properties in NMR spectroscopy, making it a powerful tool for various applications. vulcanchem.com The reduced vibrational energy levels of the deuterated compound are particularly useful in NMR studies. vulcanchem.com
Utilization as a Deuterium Lock and Shimming Standard in High-Resolution NMR Systemsbibliotekanauki.pl
In high-resolution NMR spectroscopy, maintaining a stable and homogeneous magnetic field is crucial for obtaining sharp and well-resolved signals. umich.eduhawaii.edu this compound, being a deuterated solvent, can serve as a deuterium lock signal. umich.eduhawaii.edu The spectrometer's lock system continuously monitors the deuterium resonance frequency of the solvent and adjusts the magnetic field to counteract any drift, thus ensuring field stability throughout the data acquisition process. umich.eduhawaii.edu
Furthermore, the sharp and well-defined signal of this compound can be utilized as a shimming standard. Shimming is the process of adjusting the currents in the shim coils to improve the homogeneity of the magnetic field across the sample. umich.edu While the ultimate criterion for a good shim is the observed nucleus (e.g., ¹H or ¹³C), the deuterium lock signal is often used to achieve a satisfactory level of homogeneity. hawaii.edu
Application in 2H NMR for Molecular Dynamics and Order Parameter Studies in Chemical Systemschemicalbook.comresearchgate.netchemspider.com
Deuterium (²H) NMR spectroscopy is a powerful technique for studying the dynamics and ordering of molecules in various chemical systems. The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the orientation and motion of the C-D bond. By analyzing the lineshape and relaxation parameters of the ²H NMR signal of this compound, researchers can gain insights into its rotational and translational dynamics, as well as the degree of orientational order in anisotropic environments like liquid crystals or biological membranes.
Investigation of Deuterium Isotope Effects on Chemical Shifts in Complex Molecular Architecturesnist.gov
The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. bibliotekanauki.plmdpi.comrsc.org These isotope effects are sensitive to the electronic environment and can provide valuable information about molecular structure and bonding. bibliotekanauki.plnih.gov In complex molecules, the deuterium isotope effects observed for this compound can be used to probe intramolecular and intermolecular interactions, such as hydrogen bonding. bibliotekanauki.plresearchgate.netnih.gov The magnitude of the isotope effect can be correlated with the strength of these interactions. researchgate.net
Employment in High-Precision Mass Spectrometry for Quantitative Analytical Methodologiesdocbrown.infoguidechem.comumich.edursc.orgnih.govredalyc.orgthermofisher.comcore.ac.uk
The known isotopic purity and distinct mass of this compound make it an excellent internal standard for quantitative analysis by mass spectrometry.
Development and Refinement of Isotope Dilution Mass Spectrometry (IDMS) Techniquesrsc.orgredalyc.org
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative technique. nist.gov It involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte of interest. core.ac.uknist.gov By measuring the ratio of the labeled to unlabeled compound in the mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy. core.ac.uk This method is particularly valuable as it is largely insensitive to sample loss during preparation and analysis once the spike has been mixed with the sample. nist.gov
Methodological Validation and Performance Assessment Using Stable-Isotope Labeled Internal Standardsumich.edunih.govcore.ac.uk
The use of stable-isotope labeled internal standards like this compound is crucial for the validation and performance assessment of analytical methods. In chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS), the internal standard helps to correct for variations in sample injection volume, ionization efficiency, and instrument response. redalyc.org By monitoring the signal of the internal standard, analysts can ensure the reliability and reproducibility of the analytical method. redalyc.orgny.gov This is essential for quality control in various fields, including environmental monitoring and pharmaceutical analysis.
Assessment of Isotopic Discrimination Phenomena in Chromatographic-Mass Spectrometric Analyses
The use of isotopically labeled compounds, such as this compound, is fundamental in quantitative analysis using chromatographic-mass spectrometric (GC-MS) techniques, particularly in isotope dilution mass spectrometry (IDMS). However, a phenomenon known as isotopic discrimination can occur, where isotopically distinct molecules exhibit slight differences in their chromatographic and mass spectrometric behavior. Understanding and assessing these phenomena are crucial for ensuring the accuracy of analytical measurements.
In gas chromatography, isotopic discrimination typically manifests as a small difference in retention time between the deuterated and non-deuterated analogue. The deuterated compound, this compound, is expected to elute slightly earlier than its non-deuterated counterpart, 1,4-diethylbenzene (B43851). This effect is primarily attributed to the difference in the zero-point energy of C-D versus C-H bonds, which leads to slightly weaker intermolecular van der Waals forces for the deuterated molecule. Consequently, the deuterated compound has a slightly higher vapor pressure and lower boiling point, resulting in a shorter retention time on non-polar and semi-polar GC columns. While often minor, this separation can be significant in high-resolution chromatography and must be accounted for in quantitative methods to ensure accurate peak integration.
In mass spectrometry, the primary difference is the mass-to-charge ratio (m/z) of the molecular ions and their fragments. For 1,4-diethylbenzene (C10H14), the molecular weight is approximately 134.22 g/mol . guidechem.com In contrast, this compound (C10D14), where all 14 hydrogen atoms are replaced by deuterium, has a significantly higher molecular weight. This clear mass shift is the basis for its use as an internal standard. However, isotopic discrimination can also refer to variations in ionization efficiency or fragmentation patterns between the labeled and unlabeled compounds, although these effects are generally considered minimal for deuterium-labeled standards.
Research on other deuterated aromatic compounds, such as deuterated polycyclic aromatic hydrocarbons (PAHs), supports these principles. arxiv.org Studies involving compounds like deuterated 1,4-dichlorobenzene (B42874) have also highlighted how isotopic composition affects mass spectral readouts, although the context of that research was different. researchgate.net The key in any analysis is to characterize the specific behavior of the analyte and the deuterated standard under the exact analytical conditions being used.
Table 1: Expected Chromatographic and Mass Spectrometric Differences
| Property | 1,4-Diethylbenzene (Analyte) | This compound (Standard) | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄ | C₁₀D₁₄ | Isotopic Substitution |
| Monoisotopic Mass | ~134.11 Da | ~148.20 Da | Mass of Deuterium vs. Hydrogen |
| GC Retention Time | t | < t | Weaker intermolecular forces (C-D vs C-H) |
| Primary Molecular Ion (m/z) | 134 | 148 | Difference in atomic mass |
This table is based on established principles of isotopic effects in chromatography and mass spectrometry. Actual values may vary based on specific instrumentation and analytical conditions.
Contributions to Vibrational Spectroscopy (IR, Raman) for Molecular Assignment and Isotopic Perturbations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying molecules and characterizing their structural features. aanda.org The substitution of hydrogen with deuterium in 1,4-diethylbenzene to form this compound induces significant and predictable changes, or isotopic perturbations, in its vibrational spectra. These changes are invaluable for detailed molecular vibrational assignments and for studying subtle molecular interactions.
The most prominent effect of deuteration in IR and Raman spectra is the shifting of vibrational modes involving the substituted hydrogen atoms. According to the principles of vibrational spectroscopy, the frequency of a vibration is dependent on the masses of the atoms involved and the strength of the bond connecting them. Since deuterium is approximately twice as massive as hydrogen, C-D bonds have a lower vibrational frequency than C-H bonds, assuming the bond force constants are similar.
This isotopic shift is most pronounced for stretching and bending modes. For aromatic compounds, the C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration, these are replaced by C-D stretching vibrations, which are theoretically expected to appear at a lower wavenumber, approximately in the 2300-2200 cm⁻¹ region. This shift can be estimated using the reduced mass ratio, where the frequency shifts by a factor of approximately √ (μCH/μCD) ≈ 1/√2. arxiv.org
Similarly, the aliphatic C-H stretching modes of the ethyl groups, usually found between 3000-2850 cm⁻¹, will also shift to a lower frequency range upon deuteration. Bending vibrations (e.g., scissoring, wagging, twisting) are also affected, providing a wealth of data for confirming the assignment of specific peaks in the complex fingerprint region of the spectrum of the parent molecule.
Computational and experimental studies on various deuterated polycyclic aromatic hydrocarbons (PAHs) and other organic molecules have consistently demonstrated these shifts. researchgate.netresearchgate.netresearchgate.net For instance, research has shown that aromatic C-H stretching modes around 3.3 μm (approx. 3030 cm⁻¹) shift to ~4.4 μm (approx. 2270 cm⁻¹) upon deuteration. arxiv.org These well-understood isotopic perturbations allow this compound to be used as a tool to disentangle complex spectra and to verify the vibrational assignments made for the non-deuterated 1,4-diethylbenzene.
Table 2: General Comparison of Expected Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) | Type of Group |
|---|---|---|---|
| Stretching | 3100 - 3000 | ~2320 - 2250 | Aromatic (Aryl) |
| Stretching | 3000 - 2850 | ~2250 - 2100 | Aliphatic (Ethyl) |
| Out-of-Plane Bending | 900 - 675 | ~750 - 500 | Aromatic (Aryl) |
| Bending | 1470 - 1370 | ~1100 - 1000 | Aliphatic (Ethyl) |
Note: The wavenumbers presented are approximate ranges. The exact positions of the vibrational bands depend on the specific molecular structure and environment.
Mechanistic Investigations and Kinetic Isotope Effect Kie Studies with 1,4 Diethylbenzene D14
Probing Reaction Mechanisms via Primary and Secondary Kinetic Isotope Effects with Deuterium (B1214612) Labeling
The kinetic isotope effect is a powerful probe for determining whether a specific C-H bond is broken during the rate-determining step of a reaction. princeton.edu This effect stems from the difference in zero-point vibrational energy between a C-H bond and a stronger, lower-energy C-D bond. More energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is kinetically significant. dalalinstitute.com KIEs are categorized as primary or secondary.
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. ms-textbook.com For deuterium labeling, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). A significant PKIE (typically kH/kD > 2) is strong evidence that the C-H bond is cleaved in the slowest step of the reaction. psgcas.ac.in
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopically substituted bond is not broken in the rate-determining step, but the presence of the isotope still influences the reaction rate. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs (kH/kD is often between 0.7 and 1.5) and provide information about changes in hybridization or the steric environment at the reaction center during the transition state. wikipedia.org For example, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium often results in a small, normal KIE (kH/kD > 1). wikipedia.org
In studies involving 1,4-diethylbenzene-d14, every potential C-H bond is replaced with a C-D bond. This allows researchers to probe the role of both the benzylic C-H bonds on the ethyl groups and the aromatic C-H bonds on the benzene (B151609) ring.
Determination of Rate-Limiting Steps and Transition States in Organic Transformations
A large primary KIE (e.g., kH/kD ≈ 2–7 for deuterium) indicates that C-H bond breaking is the most energetically demanding part of the rate-determining step, implying a transition state where this bond is significantly weakened. psgcas.ac.in Conversely, a small or absent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs either before or after the rate-limiting step, or that the bond is not broken at all. snnu.edu.cn
A notable study investigated the activation of 1,4-diethylbenzene (B43851) by dicationic platinum(II) diimine complexes. The researchers measured the KIEs using selectively deuterated and fully deuterated versions of 1,4-diethylbenzene to understand the mechanism of C-H activation.
| Deuterated Substrate | Position of Deuterium | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|
| 1,4-diethylbenzene-(aryl)-d4 | Aromatic Ring | 1.38 | Small KIEs suggest C-H bond activation is part of the rate-determining step, but the bond is not fully broken in the transition state. This supports a mechanism where the formation of a π-arene complex precedes C-H activation. |
| 1,4-diethylbenzene-d10 | Ethyl Groups | 1.19 |
The small KIE values observed in this study (1.19 and 1.38) are indicative of secondary isotope effects or a primary effect where the transition state is either very early (reactant-like) or very late (product-like), with minimal C-H bond breaking at the peak energy point. snnu.edu.cn These findings supported a mechanism where the initial coordination of the arene to the platinum center is the rate-determining step, followed by the C-H activation itself. snnu.edu.cn
Analysis of Isotopic Effects on Intermolecular and Intramolecular Chemical Processes
Kinetic isotope effects can be measured in two distinct ways: intermolecularly and intramolecularly. The comparison between these two measurements can provide even deeper mechanistic insights, particularly regarding the presence of reaction intermediates. ms-textbook.comnih.gov
Intermolecular KIE: This is the most common type, where the reaction rates of two separate batches of reactants are compared—for instance, the rate of reaction of normal 1,4-diethylbenzene versus the rate of this compound. ms-textbook.com This measurement reflects all steps up to and including the first irreversible step.
Intramolecular KIE: This is measured in a single reaction using a substrate that contains both hydrogen and deuterium at equivalent, competing reactive sites. For example, one could use 1,4-diethylbenzene-d1 (with a single deuterium on one of the benzylic methylenes). The ratio of products resulting from C-H cleavage versus C-D cleavage gives the intramolecular KIE. This measurement is sensitive only to the steps that occur after the substrate has committed to the reaction pathway, specifically the product-determining step. nih.gov
Comparing the two types of KIE can reveal if a reversible intermediate is formed before the rate-limiting, bond-breaking step. nih.gov If the intermolecular and intramolecular KIEs are equal, it suggests that the C-H bond cleavage is the first irreversible and rate-determining step. If the intramolecular KIE is larger than the intermolecular KIE, it often indicates the formation of an intermediate in a rapid pre-equilibrium before a slower, subsequent C-H bond cleavage step. nih.gov While specific studies performing this comparison on this compound were not identified, this approach is a standard method for which the compound is well-suited.
| KIE Type | Experimental Setup | Information Gained | Example Substrate(s) |
|---|---|---|---|
| Intermolecular | Separate reactions of C₁₀H₁₄ and C₁₀D₁₄ | Overall rate difference; probes the entire rate-determining sequence | 1,4-diethylbenzene & this compound |
| Intramolecular | Single reaction of a partially deuterated substrate | Probes the selectivity of the product-determining step after any initial equilibria | 1-(ethyl-d₂)-4-ethylbenzene |
Elucidation of Solvent Isotope Effects in Chemical Reaction Kinetics and Equilibria
Beyond labeling the reactant itself, mechanistic information can be obtained by changing the isotopic composition of the solvent, a phenomenon known as the solvent isotope effect (SIE or SKIE). nih.gov This involves comparing the reaction rate in a standard protic solvent (like water, H₂O, or methanol, CH₃OH) to the rate in its deuterated analogue (D₂O or CH₃OD).
Solvent isotope effects are particularly useful for determining the role of solvent molecules in a reaction. A significant SKIE can indicate:
Proton Transfer: The solvent may act as a proton (or hydron) source or sink in the rate-determining step. Because an O-D bond is stronger than an O-H bond, reactions involving the cleavage of this bond will be slower in the deuterated solvent, leading to a normal SKIE (kH/kD > 1).
Catalyst-Substrate Interactions: The solvent can influence the acidity or basicity of catalytic species or substrates through hydrogen bonding. Changes in these interactions upon deuteration can alter reaction rates.
Equilibrium Effects: A rapid equilibrium step that precedes the rate-limiting step may be shifted by the deuterated solvent, leading to an inverse SKIE (kH/kD < 1). This can occur if the reactants' protons have a greater degree of bonding in the transition state than in the ground state. dalalinstitute.com
For a reaction involving this compound, conducting the experiment in a deuterated solvent would create a doubly-labeled system. This could be used to dissect complex mechanisms where both substrate C-H activation and solvent proton transfer are potentially involved. For example, in an enzyme-catalyzed oxidation, a SKIE could help determine if a proton is abstracted from the substrate by a water molecule or a basic residue in the active site whose own proton is exchangeable with the solvent. nih.gov
Computational and Theoretical Chemical Studies Involving 1,4 Diethylbenzene D14
Simulation of Vibrational Frequencies and Zero-Point Energy Differences in Deuterated Analogues
There is no available data from simulations of the vibrational frequencies and zero-point energy (ZPE) differences for 1,4-diethylbenzene-d14. Theoretical simulations are crucial for understanding the isotopic effects on molecular vibrations. icm.edu.pl The heavier mass of deuterium (B1214612) compared to protium (B1232500) leads to lower vibrational frequencies for modes involving the substituted atoms. This difference in vibrational frequencies results in a lower ZPE for the deuterated molecule compared to its non-deuterated counterpart. The ZPE is the minimum vibrational energy a molecule possesses at absolute zero and is a direct consequence of quantum mechanics. chemrxiv.org The Bigeleisen-Mayer formalism is a widely used theoretical framework for analyzing isotope effects based on vibrational frequencies. icm.edu.pl However, the application of these simulations to this compound has not been documented in the accessible literature.
Theoretical Modeling of Transition State Structures and Reaction Energetics with Isotopic Labeling
Specific theoretical models detailing the transition state structures and reaction energetics for reactions involving this compound are not present in the current body of scientific work. Isotopic labeling is a powerful tool for elucidating reaction mechanisms by studying kinetic isotope effects (KIEs). nih.govebsco.com A primary KIE is observed when a C-H bond is broken in the rate-determining step of a reaction; the corresponding C-D bond breaks more slowly due to its lower ZPE. Theoretical modeling can be used to calculate the energy of transition states and predict the magnitude of KIEs, offering insights into the geometry of the transition state. nih.gov For this compound, such studies could probe mechanisms of, for example, electrophilic aromatic substitution or oxidation of the ethyl side chains, but no such specific computational investigations have been published.
Development and Validation of Theoretical Models for Predicting Isotopic Effects in Chemical Systems
While general theoretical models for predicting isotopic effects are well-developed and constantly being validated and refined, there are no reports of these models being specifically developed or validated using this compound as a reference compound. The validation of theoretical models typically involves comparing calculated isotopic effects with experimental data. researchgate.net This process helps to refine the computational methods and potential energy surfaces used in the models to improve their predictive accuracy for a wide range of chemical systems. nih.gov The absence of experimental or computational data for this compound means it has not contributed to the advancement of these theoretical frameworks.
Applications in Advanced Analytical Research and Method Development Excluding Clinical/human Studies
Role in Calibration and Standardization for Environmental and Industrial Sample Analysis
1,4-DIETHYLBENZENE-D14 serves a critical function as an internal standard for the calibration of analytical instruments and the standardization of methods used to analyze environmental and industrial samples. In quantitative analysis, particularly techniques like gas chromatography-mass spectrometry (GC-MS), accuracy depends on precise calibration. The non-deuterated form, 1,4-diethylbenzene (B43851), is found in various matrices, including gasoline, crude oil, and as a potential environmental pollutant. sigmaaldrich.com When analyzing for this and similar compounds, a known quantity of this compound is added to the sample at an early stage of preparation.
This deuterated standard co-elutes with the target analyte during chromatography but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. By comparing the detector response of the analyte to the constant response of the known amount of internal standard, analysts can correct for variations in sample volume, injection volume, and potential sample loss during extraction or cleanup steps. This isotopic dilution technique is fundamental for achieving accurate and reproducible quantification in complex matrices. For instance, its non-deuterated analog is used as a reference material for analyzing gasoline and crude oil, highlighting the types of industrial samples where the deuterated standard is essential for precise measurement. sigmaaldrich.comsigmaaldrich.com
Table 1: Application of this compound in Sample Analysis Standardization
| Sample Type | Analytical Goal | Role of this compound | Instrumentation |
| Environmental Water | Quantification of volatile organic compounds (VOCs) and hydrocarbon pollutants. | Internal Standard for Isotopic Dilution | GC-MS |
| Urban Air | Monitoring for trace amounts of aromatic hydrocarbon pollutants. nih.gov | Calibration Standard for Method Validation | Thermal Desorption-GC-MS |
| Gasoline & Fuels | Determination of specific aromatic components and overall composition. guidechem.com | Internal Standard for Quality Control | GC-MS, GC-FID |
| Crude Oil | Characterization of light aromatic fractions. sigmaaldrich.com | Standardization for Quantitative Analysis | Comprehensive GCxGC-MS |
Development of Tracer Methodologies for Fundamental Chemical and Physical Processes
The isotopic labeling of this compound makes it an effective tracer for investigating fundamental chemical and physical processes. In this application, the compound is introduced into a system to track its movement, distribution, and transformation without significantly altering the system's chemistry. The deuterium (B1214612) atoms act as a "tag" that can be followed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
This tracer methodology is valuable in several research areas:
Environmental Fate Studies: Researchers can use this compound to study the transport and degradation pathways of aromatic pollutants in soil and water. By tracking the appearance of the deuterated compound and its potential breakdown products, scientists can model environmental persistence and transformation rates.
Reaction Mechanism Analysis: In synthetic chemistry, it can be used to elucidate reaction mechanisms. By observing how the deuterium labels are arranged in the products of a reaction, chemists can infer the specific bonds that are broken and formed, providing insight into the underlying mechanistic pathways.
Combustion Research: The study of fuel efficiency and combustion by-products can utilize deuterated standards. solubilityofthings.com Introducing this compound into a fuel mixture allows for the tracing of its contribution to exhaust components, aiding in the development of cleaner and more efficient combustion engines.
Table 2: Use of this compound in Tracer Studies
| Research Area | Process Studied | Information Gained | Detection Technique |
| Environmental Science | Pollutant transport in groundwater | Adsorption, dispersion, and degradation rates | LC-MS/MS, GC-MS |
| Chemical Synthesis | Alkylation/dealkylation reactions | Elucidation of reaction intermediates and pathways | NMR Spectroscopy, MS |
| Petroleum Geochemistry | Oil migration and maturation | Tracing the movement and alteration of hydrocarbon reservoirs | Isotope Ratio Mass Spectrometry (IRMS) |
Quality Control and Data Robustness in Complex Matrix Analysis Using Isotopic Standards
Ensuring the quality and robustness of analytical data is paramount, especially when dealing with complex matrices such as industrial effluent, soil extracts, or biological fluids (in non-clinical research). These matrices contain numerous compounds that can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the instrument's signal, resulting in inaccurate quantification.
The use of this compound as a stable isotopic standard is a cornerstone of robust quality control in modern analytical laboratories. Because the deuterated standard has virtually identical physicochemical properties (e.g., solubility, polarity, volatility) to the non-deuterated analyte, it experiences the same matrix effects and the same losses during sample preparation. cymitquimica.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out.
Table 3: Quality Control Advantages of Using this compound
| Analytical Challenge | How the Isotopic Standard Helps | Impact on Data Quality |
| Sample Preparation Losses | The standard is lost at the same rate as the analyte. | Accuracy: Corrects for incomplete recovery. |
| Instrumental Variability | Fluctuations in detector response affect both standard and analyte equally. | Precision: Improves reproducibility of measurements. |
| Matrix Effects | Signal suppression or enhancement is mirrored by the internal standard. | Robustness: Ensures reliable data across different and complex sample types. epa.gov |
| Injection Volume Errors | The ratio of analyte to standard remains constant regardless of small volume changes. | Accuracy & Precision: Minimizes errors from inconsistent sample introduction. |
Emerging Research Directions and Future Prospects for Deuterated 1,4 Diethylbenzene Studies
Potential for Novel Applications in Advanced Materials Science Research Leveraging Isotopic Effects
The substitution of hydrogen with deuterium (B1214612) in 1,4-diethylbenzene (B43851) creates significant isotopic effects that can be harnessed in materials science. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency and zero-point energy compared to the carbon-hydrogen (C-H) bond. unam.mx This enhanced bond strength can lead to the development of more stable materials. For instance, in optoelectronic organic materials, replacing hydrogen with deuterium can result in active layer materials with increased stability. unam.mx
The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is a key phenomenon. unam.mxescholarship.org The primary KIE occurs when the C-H/C-D bond is broken during the rate-determining step of a reaction, requiring more energy to break the C-D bond and thus slowing the reaction. unam.mxlibretexts.org Secondary KIEs, which are smaller, arise from isotopic substitution at positions remote to the reacting bond. unam.mx These effects can be used to probe reaction mechanisms and design materials with tailored degradation pathways. escholarship.orgprinceton.edu
Table 1: Comparative Physicochemical Properties of 1,4-Diethylbenzene and 1,4-Diethylbenzene-d14
| Property | 1,4-Diethylbenzene | This compound |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ sigmaaldrich.com | C₁₀D₁₄ pharmaffiliates.com |
| Molecular Weight ( g/mol ) | 134.22 sigmaaldrich.com | ~148.31 pharmaffiliates.com |
| Boiling Point (°C) | 182-184 sigmaaldrich.com | ~185.5 |
| Melting Point (°C) | -43 sigmaaldrich.com | Not specified |
| Density (g/cm³ at 20°C) | 0.862 sigmaaldrich.com | Not specified |
Note: Data for this compound is less available in the public domain and the boiling point is an estimate based on similar deuterated compounds.
Integration into Emerging Spectroscopic and Analytical Techniques for Enhanced Resolution and Specificity
Deuterated compounds like this compound are crucial for various spectroscopic and analytical techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry. tcichemicals.com In ¹H NMR spectroscopy, using a deuterated solvent is standard practice to avoid a large solvent signal that would obscure the signals from the analyte. simsonpharma.comlabinsights.nlstudymind.co.uk The deuterium signal resonates at a different frequency, thus not interfering with the proton spectrum. simsonpharma.comstudymind.co.uk
Furthermore, the deuterium signal can serve as a "lock" to stabilize the magnetic field strength of the NMR spectrometer, ensuring accurate and reproducible measurements. simsonpharma.comstudymind.co.uk Deuterium labeling is also a powerful tool for elucidating reaction mechanisms and metabolic pathways. unam.mxismrm.org By tracking the position of deuterium atoms in reaction products using techniques like mass spectrometry or infrared spectroscopy, researchers can gain detailed insights into the transformation process. unam.mx The difference in vibrational energy between C-H and C-D bonds allows for their distinction in infrared spectra. unam.mx
Advancements in Scalable and Sustainable Deuteration Chemistry Methodologies
The growing interest in deuterated compounds necessitates the development of efficient, scalable, and sustainable methods for their synthesis. nih.govnih.gov Traditional deuteration methods can be costly and time-consuming. google.com Recent research has focused on developing new catalytic systems for deuteration. For example, a nanostructured iron catalyst has been shown to effectively deuterate various (hetero)arenes using inexpensive D₂O under hydrogen pressure. nih.gov This method is notable for its scalability, having been used to produce kilogram quantities of deuterated products. nih.gov
Other approaches involve using platinum catalysts in the presence of specific alcohols, which eliminates the need for pre-activating the catalyst with hydrogen or deuterium gas, simplifying the procedure. google.com Additionally, methods utilizing strong acids like D₂SO₄ or D₃PO₄ in deuterated solvents have been developed for the H/D exchange in aromatic compounds. google.com The selection of the deuterated solvent is crucial and depends on the solubility of the aromatic compound. google.com
Interdisciplinary Research Opportunities for Isotopic Labeling in Fundamental Science
The unique properties of isotopically labeled compounds like this compound open up numerous opportunities for interdisciplinary research. In environmental science, deuterated standards are used for tracer studies and to quantify pollutants. The use of 1,4-diethylbenzene as a solvent and chemical intermediate makes its deuterated analog a valuable tool for monitoring its environmental fate. guidechem.comfishersci.ca
In the field of proteomics, stable isotope labeling with deuterium is a common technique for quantitative analysis of complex protein mixtures. nih.gov While deuterium labeling can sometimes cause shifts in chromatographic retention times, which can affect quantification, understanding and mitigating these effects is an active area of research. nih.govscribd.com Furthermore, the study of kinetic isotope effects provides fundamental insights into the nature of chemical reactions, including the role of quantum mechanical tunneling. escholarship.org These studies contribute to a deeper understanding of chemical reactivity and can inform the design of new catalysts and chemical processes.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-diethylbenzene |
| Benzene (B151609) |
| Deuterium |
| Hydrogen |
| D₂O |
| D₂SO₄ |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Diethylbenzene-d14 with high isotopic purity?
- Methodology : Catalytic deuteration using deuterium gas (D₂) over palladium or platinum catalysts is a common approach. For example, hydrogen-deuterium exchange reactions on the ethyl groups of 1,4-diethylbenzene can achieve >98% isotopic purity under controlled conditions (e.g., elevated temperature and pressure). Post-synthesis purification via fractional distillation or preparative GC ensures removal of protiated impurities .
Q. How is this compound characterized to confirm structural and isotopic integrity?
- Methodology :
- NMR Spectroscopy : Deuterium splitting patterns in ¹H NMR (e.g., absence of ethyl proton signals) and ²H NMR to confirm deuteration sites.
- Mass Spectrometry (MS) : High-resolution MS identifies isotopic clusters (e.g., m/z shifts consistent with 14 deuterium atoms).
- FT-IR : C-D stretching vibrations (~2100-2200 cm⁻¹) distinguish deuterated bonds from C-H .
Q. What role does this compound serve as an internal standard in environmental or analytical chemistry?
- Methodology : Its near-identical physicochemical properties to non-deuterated 1,4-diethylbenzene make it ideal for isotope dilution mass spectrometry (IDMS). For example, spiking environmental samples with this compound improves quantification accuracy by compensating for matrix effects and instrument drift in GC/MS analyses .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of deuterium in this compound influence reaction mechanisms in catalytic studies?
- Methodology : The stronger C-D bond (vs. C-H) slows reaction kinetics in processes like hydrogenolysis or oxidation. For instance, in hydrogenation studies, deuterated ethyl groups reduce reaction rates by 2–3×, providing insights into rate-determining steps. Isotopic tracing via GC-MS or in-situ IR spectroscopy tracks deuterium incorporation in intermediates .
Q. What experimental strategies resolve contradictions in spectroscopic data between deuterated and protiated forms of 1,4-diethylbenzene?
- Methodology :
- Cross-Technique Validation : Compare NMR, MS, and IR data to identify artifacts (e.g., solvent interference in NMR).
- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts for deuterated structures, aiding spectral interpretation .
Q. How can researchers optimize deuteration efficiency in this compound synthesis while minimizing side reactions?
- Methodology :
- Reaction Optimization : Use deuterated solvents (e.g., D₂O or C₆D₆) to prevent back-exchange.
- Catalyst Screening : Test Pd/C vs. PtO₂ for higher deuteration selectivity under mild conditions.
- Kinetic Monitoring : In-situ Raman spectroscopy tracks deuterium uptake in real time, enabling rapid adjustments to temperature/pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
